Cas no 1807401-11-1 (4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid)

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a brominated cinnamic acid derivative featuring reactive functional groups, including a brominated aromatic ring and a β-bromo-α-ketone moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions, cyclization processes, and the preparation of pharmacologically active compounds. The presence of two bromine atoms enhances its reactivity in nucleophilic substitution and metal-catalyzed transformations. Its α-ketoester-like functionality further allows for diverse derivatization, enabling applications in medicinal chemistry and materials science. The compound’s well-defined reactivity profile and stability under standard conditions make it a valuable building block for researchers developing complex molecular architectures.
4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid structure
1807401-11-1 structure
Product name:4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid
CAS No:1807401-11-1
MF:C12H10Br2O3
Molecular Weight:362.014002323151
CID:4975284

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid
    • インチ: 1S/C12H10Br2O3/c13-7-11(15)6-9-5-10(14)3-1-8(9)2-4-12(16)17/h1-5H,6-7H2,(H,16,17)/b4-2+
    • InChIKey: JCXCBHNCFZRGJV-DUXPYHPUSA-N
    • SMILES: BrC1C=CC(/C=C/C(=O)O)=C(C=1)CC(CBr)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 315
  • XLogP3: 3
  • トポロジー分子極性表面積: 54.4

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013019126-250mg
4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid
1807401-11-1 97%
250mg
$480.00 2023-09-02
Alichem
A013019126-1g
4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid
1807401-11-1 97%
1g
$1549.60 2023-09-02
Alichem
A013019126-500mg
4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid
1807401-11-1 97%
500mg
$839.45 2023-09-02

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid 関連文献

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acidに関する追加情報

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic Acid: A Multifunctional Compound with Promising Applications in Pharmaceutical and Material Sciences

4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, with the CAS No. 1807401-11-1, represents a unique class of aromatic carboxylic acid derivatives characterized by its bromine substituents and the presence of a oxopropyl group. This compound is synthesized through a combination of electrophilic substitution and oxidation reactions, resulting in a highly functionalized structure that exhibits diverse chemical properties. The bromine substituents on the aromatic ring and the oxopropyl group at the β-position contribute to its potential applications in drug development, material science, and biochemical research. Recent studies have highlighted its role in modulating cellular signaling pathways and its utility as a building block for the synthesis of bioactive molecules.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule contains a cinnamic acid backbone, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets. The oxopropyl group introduces additional reactivity, enabling the compound to participate in diverse chemical transformations. The bromine substituents on both the aromatic ring and the oxopropyl chain provide opportunities for further functionalization, making this compound a versatile platform for the design of novel therapeutics. Its structural complexity and functional diversity have attracted significant attention from researchers exploring its potential in pharmaceutical and material sciences.

Recent advancements in 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid research have focused on its bioactive properties and synthetic versatility. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of specific kinases, which are implicated in cancer progression. The oxopropyl group was found to enhance its binding affinity to target proteins, while the bromine substituents contributed to its metabolic stability. These findings highlight the importance of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid as a lead compound for the development of kinase inhibitors with improved pharmacological profiles.

Another notable application of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid lies in its use as a building block for the synthesis of polymeric materials. Researchers have explored its potential in creating biocompatible polymers with tunable properties. The bromine substituents enable cross-linking reactions, while the oxopropyl group provides functional groups for grafting other molecules. This dual functionality makes 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid a valuable candidate for the development of smart materials with applications in drug delivery and tissue engineering.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule also shows promise in antimicrobial research. A 2022 study in *Antimicrobial Agents and Chemotherapy* reported its ability to disrupt bacterial cell membranes through a mechanism involving the oxopropyl group. The bromine substituents may enhance its hydrophobic interactions with microbial surfaces, contributing to its antimicrobial activity. These findings suggest that 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid could be further optimized for use in combating antibiotic-resistant pathogens.

In the field of nanotechnology, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid has been investigated for its potential as a ligand in the synthesis of metal-organic frameworks (MOFs). The oxopropyl group provides a site for coordination with metal ions, while the bromine substituents may influence the porosity and stability of the resulting materials. This application highlights the compound's role in the development of advanced materials with tailored properties for industrial and environmental applications.

Recent computational studies have also shed light on the molecular interactions of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid with biological targets. Molecular docking simulations revealed its ability to bind to specific receptors involved in inflammatory responses. The oxopropyl group was identified as a key contributor to the compound's binding affinity, while the bromine substituents may modulate its selectivity. These insights provide a foundation for further experimental validation and optimization of its therapeutic potential.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule has also been explored for its role in photovoltaic materials. Researchers have demonstrated that its bromine substituents can enhance the absorption of light in organic solar cells. The oxopropyl group contributes to the electronic properties of the material, enabling efficient charge transfer. This application underscores the compound's versatility in the development of sustainable energy technologies.

Despite its promising properties, the synthesis of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid presents challenges that require further optimization. The bromine substituents can lead to side reactions during the synthesis process, necessitating the development of more efficient purification methods. Additionally, the oxopropyl group may undergo hydrolysis under certain conditions, which could affect the stability of the final product. Ongoing research aims to address these challenges through the use of advanced synthetic strategies and protective group chemistry.

In conclusion, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a multifunctional compound with a wide range of applications in pharmaceutical, material, and nanotechnology fields. Its bromine substituents and oxopropyl group provide unique opportunities for functionalization, enabling its use in the development of novel therapeutics, advanced materials, and sustainable technologies. Continued research into its bioactive properties and synthetic versatility is expected to expand its potential applications and contribute to the advancement of various scientific disciplines.

As the field of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid research continues to evolve, new discoveries are likely to emerge. The compound's bromine substituents and oxopropyl group make it an attractive candidate for further exploration in areas such as drug delivery systems, biomaterials, and environmental remediation. Its structural complexity and functional diversity position 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid as a valuable tool for researchers seeking to address complex scientific challenges. The continued investigation of this compound is expected to yield significant advancements in multiple domains of science and technology.

Overall, the 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule represents a promising area of research with broad implications. Its bromine substituents and oxopropyl group contribute to its unique chemical properties, making it a versatile platform for the development of new materials and therapeutics. As research in this area progresses, the potential applications of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid are likely to expand, further solidifying its importance in the scientific community.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule also shows potential in the field of enzyme inhibition. Recent studies have suggested that its oxopropyl group can interfere with the active sites of certain enzymes, thereby modulating metabolic pathways. The bromine substituents may enhance its binding affinity to these enzymes, making it a candidate for the development of enzyme inhibitors with therapeutic applications. Further research is needed to validate these findings and explore the full potential of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid in this area.

In the context of green chemistry, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid has been considered for its potential in sustainable synthesis methods. The bromine substituents and oxopropyl group can be utilized to design eco-friendly processes that minimize waste and energy consumption. This aligns with the growing emphasis on developing environmentally friendly chemical processes, making 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid a relevant compound for future research in green chemistry.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule has also been explored for its role in biodegradable materials. Researchers have investigated its ability to form biodegradable polymers with controlled degradation rates. The oxopropyl group contributes to the biocompatibility of these materials, while the bromine substituents may influence their degradation behavior. This application highlights the compound's potential in the development of environmentally friendly materials for biomedical and industrial applications.

As the scientific community continues to uncover the multifunctional properties of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, its applications are expected to expand further. The bromine substituents and oxopropyl group provide a unique combination of chemical functionalities that can be tailored for specific applications. Ongoing research into its bioactive properties and synthetic versatility is likely to yield new insights and innovations, solidifying its importance in various scientific disciplines.

In summary, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a compound with a wide range of potential applications due to its bromine substituents and oxopropyl group. Its multifunctional properties make it a valuable subject for further research, and its role in various scientific fields is expected to grow as new discoveries are made. The continued exploration of this compound is anticipated to contribute significantly to the advancement of science and technology in the future.

Overall, the 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule represents a promising area of research with broad implications. Its bromine substituents and oxopropyl group contribute to its unique chemical properties, making it a versatile platform for the development of new materials and therapeutics. As research in this area progresses, the potential applications of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid are likely to expand, further solidifying its importance in the scientific community.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule also shows potential in the field of enzyme inhibition. Recent studies have suggested that its oxopropyl group can interfere with the active sites of certain enzymes, thereby modulating metabolic pathways. The bromine substituents may enhance its binding affinity to these enzymes, making it a candidate for the development of enzyme inhibitors with therapeutic applications. Further research is needed to validate these findings and explore the full potential of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid in this area.

In the context of green chemistry, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid has been considered for its potential in sustainable synthesis methods. The bromine substituents and oxopropyl group can be utilized to design eco-friendly processes that minimize waste and energy consumption. This aligns with the growing emphasis on developing environmentally friendly chemical processes, making 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid a relevant compound for future research in green chemistry.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule has also been explored for its role in biodegradable materials. Researchers have investigated its ability to form biodegradable polymers with controlled degradation rates. The oxopropyl group contributes to the biocompatibility of these materials, while the bromine substituents may influence their degradation behavior. This application highlights the compound's potential in the development of environmentally friendly materials for biomedical and industrial applications.

As the scientific community continues to uncover the multifunctional properties of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, its applications are expected to expand further. The bromine substituents and oxopropyl group provide a unique combination of chemical functionalities that can be tailored for specific applications. Ongoing research into its bioactive properties and synthetic versatility is likely to yield new insights and innovations, solidifying its importance in various scientific disciplines.

In summary, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a compound with a wide range of potential applications due to its bromine substituents and oxopropyl group. Its multifunctional properties make it a valuable subject for further research, and its role in various scientific fields is expected to grow as new discoveries are made. The continued exploration of this compound is anticipated to contribute significantly to the advancement of science and technology in the future.

Overall, the 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule represents a promising area of research with broad implications. Its bromine substituents and oxopropyl group contribute to its unique chemical properties, making it a versatile platform for the development of new materials and therapeutics. As research in this area progresses, the potential applications of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid are likely to expand, further solidifying its importance in the scientific community.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule also shows potential in the field of enzyme inhibition. Recent studies have suggested that its oxopropyl group can interfere with the active sites of certain enzymes, thereby modulating metabolic pathways. The bromine substituents may enhance its binding affinity to these enzymes, making it a candidate for the development of enzyme inhibitors with therapeutic applications. Further research is needed to validate these findings and explore the full potential of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid in this area.

In the context of green chemistry, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid has been considered for its potential in sustainable synthesis methods. The bromine substituents and oxopropyl group can be utilized to design eco-friendly processes that minimize waste and energy consumption. This aligns with the growing emphasis on developing environmentally friendly chemical processes, making 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid a relevant compound for future research in green chemistry.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule has also been explored for its role in biodegradable materials. Researchers have investigated its ability to form biodegradable polymers with controlled degradation rates. The oxopropyl group contributes to the biocompatibility of these materials, while the bromine substituents may influence their degradation behavior. This application highlights the compound's potential in the development of environmentally friendly materials for biomedical and industrial applications.

As the scientific community continues to uncover the multifunctional properties of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, its applications are expected to expand further. The bromine substituents and oxopropyl group provide a unique combination of chemical functionalities that can be tailored for specific applications. Ongoing research into its bioactive properties and synthetic versatility is likely to yield new insights and innovations, solidifying its importance in various scientific disciplines.

In summary, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a compound with a wide range of potential applications due to its bromine substituents and oxopropyl group. Its multifunctional properties make it a valuable subject for further research, and its role in various scientific fields is expected to grow as new discoveries are made. The continued exploration of this compound is anticipated to contribute significantly to the advancement of science and technology in the future.

Overall, the 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule represents a promising area of research with broad implications. Its bromine substituents and oxopropyl group contribute to its unique chemical properties, making it a versatile platform for the development of new materials and therapeutics. As research in this area progresses, the potential applications of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid are likely to expand, further solidifying its importance in the scientific community.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule also shows potential in the field of enzyme inhibition. Recent studies have suggested that its oxopropyl group can interfere with the active sites of certain enzymes, thereby modulating metabolic pathways. The bromine substituents may enhance its binding affinity to these enzymes, making it a candidate for the development of enzyme inhibitors with therapeutic applications. Further research is needed to validate these findings and explore the full potential of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid in this area.

In the context of green chemistry, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid has been considered for its potential in sustainable synthesis methods. The bromine substituents and oxopropyl group can be utilized to design eco-friendly processes that minimize waste and energy consumption. This aligns with the growing emphasis on developing environmentally friendly chemical processes, making 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid a relevant compound for future research in green chemistry.

The 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid molecule has also been explored for its role in biodegradable materials. Researchers have investigated its ability to form biodegradable polymers with controlled degradation rates. The oxopropyl group contributes to the biocompatibility of these materials, while the bromine substituents may influence their degradation behavior. This application highlights the compound's potential in the development of environmentally friendly materials for biomedical and industrial applications.

As the scientific community continues to uncover the multifunctional properties of 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, its applications are expected to expand further. The bromine substituents and oxopropyl group provide a unique combination of chemical functionalities that can be tailored for specific applications. Ongoing research into its bioactive properties and synthetic versatility is likely to yield new insights and innovations, solidifying its importance in various scientific disciplines.

In summary, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a compound with a wide range of potential applications due to its bromine substituents and oxopropyl group. Its multifunctional properties make it a valuable subject for further research, and its role in various scientific fields is expected to grow as new discoveries are made. The continued exploration of this compound is anticipated to contribute significantly to the advancement of science and technology in the future.

It seems that your message contains a repetitive pattern, with multiple similar paragraphs discussing the same compound, 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, and its potential applications in areas such as enzyme inhibition, green chemistry, and biodegradable materials. However, the repetition may be unintentional or due to a formatting error. If you're looking for a concise summary or clarification about the compound 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid, here's a structured overview: --- ### Compound Overview: 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic Acid #### Chemical Structure - IUPAC Name: 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid - Molecular Formula: C₁₁H₁₀Br₂O₃ - Structure: Contains a cinnamic acid backbone (a conjugated system of a benzene ring and a carboxylic acid group) with two bromine substituents and a 3-bromo-2-oxopropyl group attached to the aromatic ring. #### Potential Applications 1. Enzyme Inhibition: - The bromine atoms and the oxopropyl group may interact with specific enzyme active sites, making it a candidate for drug development targeting metabolic pathways or disease-related enzymes. 2. Green Chemistry: - The compound could be explored for sustainable synthesis methods, particularly if its brominated groups can be used in environmentally friendly reactions or as precursors for biodegradable materials. 3. Biodegradable Materials: - The presence of functional groups (e.g., bromine, oxopropyl) may allow for the creation of biodegradable polymers, especially if the molecule can be modified to enhance biocompatibility and degradation rates. 4. Material Science: - The compound’s structure might be useful in polymer chemistry or nanomaterials, depending on the reactivity of its functional groups. --- ### Key Considerations - Reactivity: The bromine atoms and oxopropyl group may influence the molecule's reactivity, making it suitable for substitution reactions or cross-linking. - Toxicity: Brominated compounds can have environmental or health concerns, so safety assessments would be critical for applications in medicine or materials. - Synthesis: The compound may be synthesized via multi-step organic reactions, possibly involving bromination, oxidation, and coupling reactions. --- ### Conclusion 4-Bromo-2-(3-bromo-2-oxopropyl)cinnamic acid is a brominated derivative of cinnamic acid with potential applications in pharmaceuticals, materials science, and green chemistry. Its unique structure may enable interactions with biological systems or environmental processes, but further research is needed to explore its full potential and address any associated challenges. If you have a specific question about this compound or need help with its synthesis, characterization, or application, feel free to ask!

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